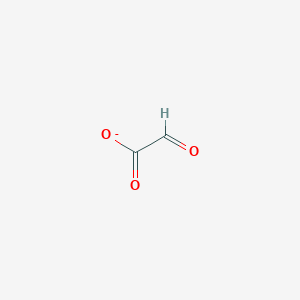

Glyoxylate

Cat. No. B1226380

M. Wt: 73.03 g/mol

InChI Key: HHLFWLYXYJOTON-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US05262314

Procedure details

Into a 3 oz. Fischer-Porter glass aerosol reaction vessel was placed a magnetic stirring bar and 10 mL of an aqueous solution containing glyoxylic acid (750 mM), ethylene diamine (865 mM), FMN (0.01 mM), propionic acid (HPLC internal standard, 75 mM), and MnO2 (0.466 g, 14,000 IU). The final pH of this solution was 9.1. The reaction vessel was sealed and the reaction mixture was cooled to 15° C., then the vessel was flushed with oxygen by pressurizing to 70 psig (483 kPa) and venting to atmospheric pressure five times with stirring. The vessel was then pressurized to 70 psi (483 kPa) of oxygen and the mixture stirred. Aliquots (0.10 mL) were removed through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC to monitor the process of the reaction. After 21.5 hours, the HPLC yields of glyoxylate, oxalate, and formate were 14.9%, 2.6%, and 50%, respectively.

[Compound]

Name

aqueous solution

Quantity

10 mL

Type

solvent

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH:2]=[O:3].C(N)CN.[C:10]([OH:14])(=[O:13])CC>O=[Mn]=O>[C:1]([O-:5])(=[O:4])[CH:2]=[O:3].[C:2]([O-:13])(=[O:3])[C:1]([O-:5])=[O:4].[CH:10]([O-:14])=[O:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=O)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

|

Name

|

|

|

Quantity

|

0.466 g

|

|

Type

|

catalyst

|

|

Smiles

|

O=[Mn]=O

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

15 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Fischer-Porter glass aerosol reaction vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction vessel was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the vessel was flushed with oxygen

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture stirred

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Aliquots (0.10 mL) were removed through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the process of the reaction

|

Outcomes

Product

Details

Reaction Time |

21.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=O)(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=O)[O-])(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05262314

Procedure details

Into a 3 oz. Fischer-Porter glass aerosol reaction vessel was placed a magnetic stirring bar and 10 mL of an aqueous solution containing glyoxylic acid (750 mM), ethylene diamine (865 mM), FMN (0.01 mM), propionic acid (HPLC internal standard, 75 mM), and MnO2 (0.466 g, 14,000 IU). The final pH of this solution was 9.1. The reaction vessel was sealed and the reaction mixture was cooled to 15° C., then the vessel was flushed with oxygen by pressurizing to 70 psig (483 kPa) and venting to atmospheric pressure five times with stirring. The vessel was then pressurized to 70 psi (483 kPa) of oxygen and the mixture stirred. Aliquots (0.10 mL) were removed through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC to monitor the process of the reaction. After 21.5 hours, the HPLC yields of glyoxylate, oxalate, and formate were 14.9%, 2.6%, and 50%, respectively.

[Compound]

Name

aqueous solution

Quantity

10 mL

Type

solvent

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH:2]=[O:3].C(N)CN.[C:10]([OH:14])(=[O:13])CC>O=[Mn]=O>[C:1]([O-:5])(=[O:4])[CH:2]=[O:3].[C:2]([O-:13])(=[O:3])[C:1]([O-:5])=[O:4].[CH:10]([O-:14])=[O:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=O)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

|

Name

|

|

|

Quantity

|

0.466 g

|

|

Type

|

catalyst

|

|

Smiles

|

O=[Mn]=O

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

15 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Fischer-Porter glass aerosol reaction vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction vessel was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the vessel was flushed with oxygen

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture stirred

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Aliquots (0.10 mL) were removed through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the process of the reaction

|

Outcomes

Product

Details

Reaction Time |

21.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=O)(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=O)[O-])(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |